molecular formula C9H14O3 B6266849 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid CAS No. 2091748-97-7

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid

Katalognummer: B6266849
CAS-Nummer: 2091748-97-7
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: FOKWRPLJYUEXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the oxaspiro moiety, which imparts distinct chemical and biological properties .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5-oxaspiro[2.5]octan-6-yl}acetic acid' involves the synthesis of the spirocyclic ring followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "5-hydroxyhexanoic acid", "1,5-dibromopentane", "Sodium hydride", "Diethyl malonate", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium borohydride", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "5-hydroxyhexanoic acid is reacted with 1,5-dibromopentane in the presence of sodium hydride to form the spirocyclic ring.", "The resulting spirocyclic compound is then reacted with diethyl malonate and ethyl acetoacetate in the presence of sodium ethoxide to introduce the carboxylic acid group.", "The final step involves reduction of the ketone group using sodium borohydride followed by acetylation using acetic anhydride to form the desired compound '2-{5-oxaspiro[2.5]octan-6-yl}acetic acid'." ] }

CAS-Nummer

2091748-97-7

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

2-(5-oxaspiro[2.5]octan-6-yl)acetic acid

InChI

InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11)

InChI-Schlüssel

FOKWRPLJYUEXOU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC2)COC1CC(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.